Vanadium trisulfate

Vue d'ensemble

Description

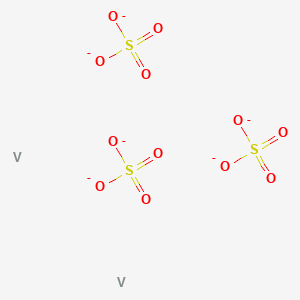

Vanadium trisulfate, also known as vanadium(III) sulfate, is an inorganic compound with the chemical formula V₂(SO₄)₃. It is a pale yellow solid that is stable in air, which is a notable characteristic compared to most vanadium(III) compounds. This compound slowly dissolves in water to form a green aquo complex, [V(H₂O)₆]³⁺ .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vanadium trisulfate can be synthesized by reducing vanadium pentoxide (V₂O₅) with elemental sulfur in concentrated sulfuric acid. The reaction is as follows: [ \text{V}_2\text{O}_5 + \text{S} + 3\text{H}_2\text{SO}_4 \rightarrow \text{V}_2(\text{SO}_4)_3 + \text{SO}_2 + 3\text{H}_2\text{O} ] This transformation is a rare example of reduction by elemental sulfur .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar principles but on a larger scale. The reaction apparatus typically includes a three-necked flask made of borosilicate glass, equipped with a stirrer and thermometer .

Analyse Des Réactions Chimiques

Types of Reactions: Vanadium trisulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Heating in a vacuum.

Reduction: Involves interaction with other reducing agents.

Major Products Formed:

Oxidation: Vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂).

Reduction: Various reduced forms of vanadium compounds.

Applications De Recherche Scientifique

Chemical Applications

Vanadium trisulfate is primarily utilized as a reducing agent in various chemical reactions. Its ability to donate electrons facilitates redox reactions, making it valuable in synthetic chemistry.

Key Chemical Reactions

- Reduction of Metal Ions : this compound can reduce metal ions to their elemental forms or lower oxidation states, which is crucial in metallurgical processes.

- Synthesis of Vanadium Compounds : It serves as a precursor for synthesizing other vanadium-containing compounds that are essential in catalysis and materials science.

Biological Applications

Research into the biological activities of this compound has revealed potential therapeutic implications, particularly in the treatment of diabetes and cancer.

Biological Mechanisms

- Insulin Mimetic Effects : Vanadium compounds, including VOSO₄, have shown insulin-mimetic properties, enhancing glucose uptake in cells. This mechanism is particularly relevant for managing type 2 diabetes .

- Anticancer Properties : Studies indicate that vanadium compounds can inhibit cancer cell proliferation through mechanisms such as oxidative stress induction and apoptosis. For example, research on colorectal cancer cell lines demonstrated significant cytotoxic effects with half-maximal inhibitory concentration (IC₅₀) values ranging from 83 to 173 µg/mL.

Case Studies

- A study highlighted the potential of vanadyl sulfate (a related compound) to improve glycemic control in diabetic patients by enhancing insulin sensitivity.

- Another investigation focused on the cytotoxic effects of vanadium nanoparticles on various cancer cell lines, further supporting its potential as an anticancer agent.

Industrial Applications

In industry, this compound is employed in the preparation of vanadium-based electrode materials for energy storage solutions such as lithium-ion batteries and supercapacitors.

Energy Storage

- Electrode Material Production : VOSO₄ is used to synthesize vanadium oxides that serve as active materials in electrodes, contributing to improved efficiency and capacity in energy storage devices .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical | Reducing agent in reactions | Facilitates electron transfer in redox reactions |

| Biological | Diabetes management | Insulin-mimetic effects observed |

| Cancer treatment | Significant cytotoxic effects on cancer cells | |

| Industrial | Electrode materials for batteries | Enhances performance in energy storage systems |

Mécanisme D'action

The mechanism by which vanadium trisulfate exerts its effects involves its ability to act as a reducing agent. It can donate electrons to other compounds, facilitating various redox reactions. In biological systems, vanadium compounds can interact with cellular enzymes and proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Vanadyl sulfate (VOSO₄): Formed by the oxidation of vanadium trisulfate.

Vanadium pentoxide (V₂O₅): Used as a precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its stability in air and its ability to form a green aquo complex in water. This distinguishes it from other vanadium(III) compounds, which are typically less stable .

Activité Biologique

Vanadium trisulfate (VOSO₄) is a vanadium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological effects, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings.

Vanadium compounds, including this compound, exhibit a range of oxidation states, with vanadium (IV) and vanadium (V) being the most relevant in biological systems. The biological activity of this compound is attributed to its ability to mimic phosphate ions, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Modulation : Vanadium interacts with protein tyrosine phosphatases (PTPs), affecting insulin signaling pathways, which is particularly significant in diabetes treatment .

- Antioxidant Activity : Vanadium compounds have demonstrated radical scavenging properties, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as oxidative stress induction and apoptosis .

Biological Activity and Therapeutic Applications

This compound has been studied for its potential therapeutic applications in various health conditions:

- Diabetes Management : Vanadium compounds have shown insulin-mimetic effects, enhancing glucose uptake in cells. Clinical trials are ongoing to evaluate their efficacy in treating type 2 diabetes .

- Cancer Treatment : Studies have reported that vanadium nanoparticles exhibit cytotoxic effects on various cancer cell lines, including colorectal cancer. The half-maximal inhibitory concentration (IC₅₀) values for different cell lines indicate a dose-dependent response .

- Antimicrobial Effects : this compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in treating infections .

Case Studies and Research Findings

Several studies provide insights into the biological activities of this compound:

- Anticancer Activity : A study assessed the cytotoxic effects of vanadium nanoparticles on colorectal cancer cell lines. The IC₅₀ values ranged from 83 to 173 µg/mL across different cell lines, indicating significant anticancer potential .

- Diabetes Research : Clinical investigations have shown that vanadyl sulfate (a related compound) improves glycemic control in diabetic patients by enhancing insulin sensitivity and glucose metabolism .

- Toxicological Studies : Research indicates that high doses of vanadium can lead to adverse effects, including developmental toxicity in animal models. The lowest observed adverse effect level (LOAEL) was identified at 7.5 mg/kg/day during gestation, highlighting the need for careful dosage regulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | IC₅₀ Values | Notes |

|---|---|---|---|

| Anticancer (Colorectal) | Cytotoxicity on cancer cell lines | 83 - 173 µg/mL | Dose-dependent response observed |

| Antioxidant | Radical scavenging | 33 µg/mL | Effective against DPPH radicals |

| Diabetes | Insulin-mimetic effects | N/A | Enhances glucose uptake |

| Antimicrobial | Inhibitory effects on pathogens | N/A | Active against E. coli and Pseudomonas |

Propriétés

IUPAC Name |

vanadium;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2V/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCGXLKTCYDJNJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3V2-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890715 | |

| Record name | Sulfuric acid, vanadium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13701-70-7 | |

| Record name | Vanadium trisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, vanadium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, vanadium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divanadium tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM TRISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQF3LAK57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.